molecular formula C21H20ClN3O3 B252001 N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

カタログ番号 B252001
分子量: 397.9 g/mol
InChIキー: CKAKIBIFBCDBEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, commonly known as PBF-509, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBF-509 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

作用機序

PBF-509 is a selective inhibitor of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which is a cytoplasmic protein tyrosine phosphatase that dephosphorylates insulin receptor and insulin receptor substrate (IRS) proteins, leading to the inhibition of insulin signaling (5). By inhibiting N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, PBF-509 can enhance insulin signaling and improve glucose metabolism.
Biochemical and Physiological Effects:
In animal models, PBF-509 has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism (2, 3). PBF-509 has also been reported to reduce body weight and adiposity in obese mice (3). In addition, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

実験室実験の利点と制限

One advantage of PBF-509 is its selectivity for N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which reduces the potential for off-target effects. However, one limitation is that PBF-509 has a relatively low potency, with an IC50 value of 1.8 μM (2). This may limit its use in certain experimental settings.

将来の方向性

There are several future directions for the research on PBF-509. One direction is to investigate its potential therapeutic applications in the treatment of type 2 diabetes and obesity in human clinical trials. Another direction is to explore its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival. In addition, further studies are needed to optimize the potency and selectivity of PBF-509, and to explore its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, PBF-509 is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its selective inhibition of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can improve insulin sensitivity and glucose metabolism, and it has also been investigated for its potential role in the treatment of cancer. Further studies are needed to optimize its potency and selectivity, and to explore its potential use in human clinical trials.
References:
1. Zhang, J., et al. (2009). Bioorg Med Chem Lett, 19(4), 1189-1192.
2. Li, X., et al. (2012). Biochem Pharmacol, 83(9), 1224-1234.
3. Li, X., et al. (2014). Biochem Pharmacol, 90(4), 415-424.
4. Julien, S.G., et al. (2011). Cancer Res, 71(4), 1255-1265.
5. Goldstein, B.J., et al. (2000). Endocr Rev, 21(3), 264-288.

合成法

The synthesis of PBF-509 involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate product, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).

科学的研究の応用

PBF-509 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a negative regulator of insulin signaling, and its inhibition by PBF-509 can improve insulin sensitivity and glucose tolerance in animal models (2). PBF-509 has also been shown to reduce body weight and adiposity in obese mice (3). Furthermore, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

特性

分子式

C21H20ClN3O3

分子量

397.9 g/mol

IUPAC名

N-[3-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H20ClN3O3/c1-14-6-7-16(13-25-14)20(26)23-10-3-11-24-21(27)19-9-8-18(28-19)15-4-2-5-17(22)12-15/h2,4-9,12-13H,3,10-11H2,1H3,(H,23,26)(H,24,27)

InChIキー

CKAKIBIFBCDBEO-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

正規SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。